molecular formula C7H10BrF3N2S B12511889 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12511889
M. Wt: 291.13 g/mol
InChI Key: GJSVECDXEBUPMV-UHFFFAOYSA-N
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Description

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes a trifluorobutenyl group and an imidazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with 4,5-dihydro-1H-imidazole in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium chloride in acetone at reflux temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of the corresponding halide or hydroxide derivatives.

Scientific Research Applications

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The trifluorobutenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolium ion can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide is unique due to its imidazolium ion, which imparts distinct physicochemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C7H10BrF3N2S

Molecular Weight

291.13 g/mol

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1H-imidazol-1-ium;bromide

InChI

InChI=1S/C7H9F3N2S.BrH/c8-5(6(9)10)1-4-13-7-11-2-3-12-7;/h1-4H2,(H,11,12);1H

InChI Key

GJSVECDXEBUPMV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)SCCC(=C(F)F)F.[Br-]

Origin of Product

United States

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